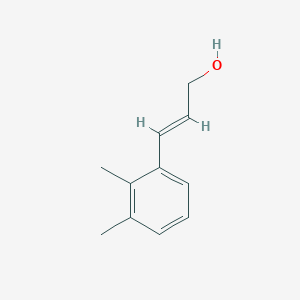

3-(2,3-Dimethylphenyl)prop-2-en-1-ol

Description

3-(2,3-Dimethylphenyl)prop-2-en-1-ol is an aromatic allylic alcohol characterized by a propenol chain attached to a 2,3-dimethylphenyl group. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol. While direct physical property data (e.g., melting point, boiling point) are unavailable in the provided evidence, structural analogs suggest moderate polarity and solubility in organic solvents like ethanol or dichloromethane .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(E)-3-(2,3-dimethylphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3-7,12H,8H2,1-2H3/b7-4+ |

InChI Key |

NZCCIQSUQUABHL-QPJJXVBHSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C/CO)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C=CCO)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the propenol moiety attached to the 2,3-dimethylphenyl ring. The key steps generally include:

- Formation of the 2,3-dimethylphenyl-substituted aldehyde or ketone intermediate.

- Introduction of the propenol group via allylic or vinyl alcohol formation.

- Use of protecting groups and subsequent deprotection to isolate the target molecule.

Detailed Synthetic Route from Patent EP1918282A1

A notable method involves a multi-step synthesis starting from 2,3-dimethylbenzaldehyde derivatives and proceeding through imidazole intermediates and Grignard reactions:

| Step | Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| a | Formation of (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol by reaction of 2,3-dimethylbenzaldehyde with imidazole derivative | Stirring in dichloromethane at 10-15°C, then room temperature | 84% | White/off-white powder, mp 203-207°C |

| b | Oxidation of methanol intermediate to methanone using manganese (IV) oxide | Reflux in dichloromethane at 40°C for 2 hours | 90.3% | White crystalline, mp 172.5-174°C |

| c | Grignard reaction with methylmagnesium chloride to yield 1-(2,3-dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol | Addition at 0°C under argon, warming to 25°C over 3.5 hours | 97.5% | White crystalline, mp 226.5-228.5°C |

| d | Acidic deprotection with hydrochloric acid to yield 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole | Reflux at 99-101°C for 2 hours, followed by neutralization and filtration | Not specified | Removal of protecting group |

This sequence ultimately leads to the formation of the vinyl alcohol moiety attached to the 2,3-dimethylphenyl ring, closely related to the target compound this compound.

Analytical Data and Research Findings

Physical Properties from Patent Example

| Compound | Melting Point (°C) | Physical State | Yield (%) |

|---|---|---|---|

| (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol | 203.0 - 207.0 | White/off-white powder | 84 |

| (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone | 172.5 - 174.0 | White crystalline | 90.3 |

| 1-(2,3-Dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol | 226.5 - 228.5 | White crystalline | 97.5 |

These data indicate high purity and good yields for intermediates closely related to the target compound.

Structural Characterization

Single crystal X-ray diffraction studies have been used to characterize structurally related compounds, confirming the molecular geometry and conformation of the propenyl and aromatic substituents. This technique is recommended for confirming the structure of synthesized this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: 2,3-Dimethylbenzaldehyde or 2,3-dimethylbenzoic acid.

Reduction: 3-(2,3-Dimethylphenyl)propan-1-ol or 3-(2,3-Dimethylphenyl)propane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,3-Dimethylphenyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2,3-Dimethylphenyl)prop-2-en-1-ol with structurally related compounds, highlighting key differences in substituents, applications, and physicochemical properties:

Structural and Functional Differences

- In contrast, the 3-methoxyphenyl group () introduces stronger electron-donating resonance effects, altering reactivity in electrophilic substitutions. The diethylamino group in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol () confers basicity, making it suitable for pH-dependent applications like drug formulation.

Application Divergence :

Research Findings and Gaps

- Synthesis and Characterization: No crystallographic data (e.g., SHELX-refined structures) are available for the target compound, though tools like Mercury CSD () could analyze packing patterns if structural data were obtained. The absence of MSDS or thermal stability data (common across analogs like ) highlights a research gap in hazard profiling.

Industrial Relevance :

- Supplier listings () indicate commercial availability of 2,3-dimethylphenyl derivatives, suggesting demand in pharmaceutical intermediates. However, application-specific studies (e.g., bioactivity) are lacking.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,3-Dimethylphenyl)prop-2-en-1-ol, considering regioselectivity and yield?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors, such as 2,3-dimethylbenzaldehyde or propargyl alcohol derivatives. Employ cross-coupling reactions (e.g., Sonogashira or Heck reactions) to introduce the allylic alcohol moiety. Monitor regioselectivity using computational tools (e.g., DFT calculations) and optimize reaction conditions (temperature, catalysts like Pd/Cu systems) to maximize yield. Purify intermediates via column chromatography and validate purity via HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm, split patterns for 2,3-dimethyl substitution) and allylic alcohol protons (δ 4.1–4.3 ppm). Verify coupling constants (e.g., J = 15–17 Hz for trans-alkene protons).

- IR : Confirm hydroxyl stretch (ν ~3200–3500 cm⁻¹) and conjugated C=C stretch (ν ~1620–1680 cm⁻¹).

- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) to resolve ambiguities .

Q. What crystallization conditions are recommended for obtaining high-quality single crystals of this compound?

- Methodological Answer : Use slow evaporation in polar aprotic solvents (e.g., acetone/water mixtures) at 4°C. Monitor crystal growth via microscopy. For X-ray diffraction, select crystals >0.2 mm in size and mount on a diffractometer. Pre-screen using a polarizing microscope to assess birefringence and quality .

Advanced Research Questions

Q. How can SHELXL resolve electron density ambiguities in the crystal structure refinement of this compound?

- Methodological Answer : Use SHELXL’s DFIX and SADI commands to constrain bond lengths and angles for the allylic alcohol and aromatic moieties. Apply anisotropic displacement parameters (ADPs) to non-hydrogen atoms. For disordered regions, employ PART and SUMP instructions to model partial occupancy. Validate refinement with R₁ (<5%) and wR₂ (<12%) metrics .

Q. What strategies address discrepancies between computational predictions and experimental data (e.g., bond lengths, angles) in this compound’s structure?

- Methodological Answer :

- Step 1 : Perform geometry optimization using Gaussian or ORCA at the B3LYP/6-311++G(d,p) level. Compare computed bond lengths/angles with XRD data.

- Step 2 : Investigate crystal packing effects (e.g., hydrogen bonding, π-stacking) via Mercury CSD’s "Packing Similarity" tool to explain deviations.

- Step 3 : If discrepancies persist, re-examine refinement parameters (e.g., thermal motion, twinning) in SHELXL .

Q. How does Mercury CSD facilitate the analysis of non-covalent interactions in the crystal packing of this compound?

- Methodological Answer : Use Mercury’s "Contacts" module to map hydrogen bonds (O–H···O) and van der Waals interactions. Generate Hirshfeld surfaces to quantify interaction types (e.g., % contribution of H···H contacts). Compare with analogous structures in the Cambridge Structural Database (CSD) to identify packing motifs influenced by methyl group steric effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and XRD data regarding the stereochemistry of the allylic alcohol moiety?

- Methodological Answer :

- NMR : Use NOESY/ROESY to detect spatial proximity between the hydroxyl proton and aromatic protons.

- XRD : Confirm the E/Z configuration via C=C bond torsion angles. If XRD indicates E but NMR suggests Z, consider dynamic effects (e.g., tautomerism) or disorder in the crystal lattice. Re-refine XRD data with alternate occupancy models in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.